1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol
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Overview
Description
1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a hydroxymethyl piperidine and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Coupling with Naphthalene: The final step involves coupling the substituted piperidine with a naphthalene derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using corresponding reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxymethyl and methoxyphenyl groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The naphthalene core provides a rigid structure that can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)piperidine: A simpler compound with a similar piperidine ring but lacking the naphthalene and methoxyphenyl groups.
4-Methoxyphenylmethylamine: Contains the methoxyphenyl group but lacks the piperidine and naphthalene components.
Naphthalen-2-ol: The naphthalene core without the piperidine and methoxyphenyl substituents.
Uniqueness
1-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol is unique due to its combination of functional groups and structural components, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[4-(hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-29-21-9-6-19(7-10-21)16-25(18-27)12-14-26(15-13-25)17-23-22-5-3-2-4-20(22)8-11-24(23)28/h2-11,27-28H,12-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPGXJPODSVTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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